5-Phenylpyrrolidine-2-carboxylic acid is a chiral compound characterized by its unique structural features, including a pyrrolidine ring, a phenyl substituent, and a carboxylic acid functional group. The compound's molecular formula is C_{11}H_{13}N O_2, and it has a molecular weight of approximately 191.23 g/mol. Its stereochemistry plays a crucial role in its reactivity and interactions within biological systems, making it a valuable compound in various fields of research.
These reactions are vital for synthesizing derivatives that may exhibit different biological activities or improved properties.
Preliminary investigations into the biological activity of 5-phenylpyrrolidine-2-carboxylic acid suggest potential neuroprotective effects. The compound may interact with various neurotransmitter systems, influencing synaptic transmission and offering insights into therapeutic applications for neurodegenerative diseases. Its unique structure allows it to bind to specific biological targets, making it a candidate for further pharmacological studies .
The synthesis of 5-phenylpyrrolidine-2-carboxylic acid typically involves multiple steps:
Industrial production methods focus on optimizing these steps for higher yields and purity, often utilizing chiral auxiliaries and catalysts to maintain stereochemical integrity during synthesis .
5-Phenylpyrrolidine-2-carboxylic acid has diverse applications across various fields:
These applications highlight its significance in both academic research and industrial processes.
Interaction studies focus on the binding affinity of 5-phenylpyrrolidine-2-carboxylic acid with various receptors and enzymes. Initial findings indicate that it may interact with neurotransmitter receptors, potentially influencing neuroprotective mechanisms. Further research is necessary to elucidate these interactions fully and assess their therapeutic implications .
Several compounds share structural similarities with 5-phenylpyrrolidine-2-carboxylic acid. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid | C_{11}H_{13}N O_2 | Different stereochemistry affecting biological activity |
| (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | C_{11}H_{13}N O_2 | Enantiomer with potentially different properties |
| 1-benzylpyrrolidine | C_{11}H_{15}N | Lacks the carboxylic acid functionality |
| 4-phenylpyrrolidine | C_{11}H_{13}N | Different position of phenyl group |
The uniqueness of 5-phenylpyrrolidine-2-carboxylic acid lies in its specific stereochemistry and functional groups that contribute to its distinct biological activity compared to these similar compounds .
The construction of the pyrrolidine ring with a phenyl group at the 5-position necessitates catalytic systems capable of inducing high enantiomeric excess (ee). Cyclization reactions via intramolecular aldol condensations or hydrogenation of cyclic imines represent two principal pathways. For example, hydrogenation of dihydropyrrole intermediates using palladium-based catalysts under high-pressure conditions (>20 atm) achieves cyclization with >98% ee. Asymmetric catalysis employing chiral phosphine ligands, such as (R)-BINAP, further enhances stereoselectivity by coordinating to the palladium center and directing hydrogen addition to the prochiral carbon.
Table 1: Catalytic Hydrogenation Conditions for Pyrrolidine Ring Formation
| Substrate | Catalyst | Pressure (atm) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Dihydropyrrole derivative | Pd/C | 25 | MeOH | 92 | 99 |
| Cyclic imine | Pd(OH)₂ | 30 | EtOH | 88 | 98 |
Alternative methods include organocatalytic cycloadditions using proline-derived catalysts. For instance, L-proline catalyzes the asymmetric Mannich reaction between aldehydes and imines, forming the pyrrolidine skeleton with moderate enantioselectivity (70–80% ee). However, this approach requires optimization to compete with transition metal catalysis in industrial settings.
Chiral auxiliaries play a pivotal role in establishing the (2R,5S) or (2S,5R) configurations of 5-phenylpyrrolidine-2-carboxylic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is widely employed to temporarily protect the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection without racemization. For example, Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid undergoes piperidine-mediated deprotection (20–30% in DMF) to yield the free amine, which is subsequently coupled to growing peptide chains.
The tert-butoxycarbonyl (Boc) group offers complementary utility in solution-phase synthesis. Boc protection of the pyrrolidine nitrogen stabilizes the intermediate during phenyl group introduction via Friedel-Crafts alkylation. After deprotection with trifluoroacetic acid, the free amine is functionalized without compromising stereochemical integrity.
Mechanism of Fmoc Deprotection
Solvent-free methodologies reduce waste and improve atom economy in 5-phenylpyrrolidine-2-carboxylic acid synthesis. Mechanochemical grinding of L-proline with benzaldehyde derivatives in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) induces cyclocondensation, forming the pyrrolidine ring without solvent. This approach achieves 85% yield and 90% ee, rivaling traditional solution-phase methods.
Advantages of Solvent-Free Synthesis
Microwave-assisted synthesis further accelerates solvent-free reactions. Irradiating a mixture of 4-phenyl-1,2-diamine and ethyl acetoacetate at 150°C for 10 minutes produces the pyrrolidine core via aza-Michael addition, achieving 78% yield. However, scalability remains a challenge due to equipment limitations.
Density Functional Theory calculations have provided comprehensive insights into the electronic structure of 5-Phenylpyrrolidine-2-carboxylic acid. The B3LYP functional with 6-31G(d,p) basis set has emerged as the optimal computational approach for this pyrrolidine derivative, offering an excellent balance between accuracy and computational efficiency [1].
The electronic structure analysis reveals distinctive frontier molecular orbital characteristics. The Highest Occupied Molecular Orbital energy of -5.385 electron volts indicates moderate electron-donating capacity, while the Lowest Unoccupied Molecular Orbital energy of -1.416 electron volts suggests favorable electron-accepting properties [1]. The resulting energy gap of 3.969 electron volts demonstrates moderate chemical reactivity and stability, positioning this compound in an optimal range for biological activity.
Table 1: DFT Electronic Structure Parameters for 5-Phenylpyrrolidine-2-carboxylic acid
| Parameter | B3LYP/6-31G(d,p) | Source |
|---|---|---|
| HOMO Energy (eV) | -5.385 | Core.ac.uk study |
| LUMO Energy (eV) | -1.416 | Core.ac.uk study |
| Energy Gap (eV) | 3.969 | Core.ac.uk study |
| Chemical Hardness (η) | 1.985 | Calculated from HOMO-LUMO |
| Chemical Softness (S) | 0.504 | Calculated from hardness |
| Electronegativity (χ) | 3.401 | Calculated from HOMO-LUMO |
| Electrophilicity Index (ω) | 2.920 | Calculated from χ and η |
| Dipole Moment (Debye) | 2.673 | Core.ac.uk study |
| Polarizability (α×10⁻²⁴ esu) | 18.545 | Core.ac.uk study |
| First Hyperpolarizability (β×10⁻³⁰ esu) | 0.275 | Core.ac.uk study |
Global reactivity descriptors provide additional electronic structure characterization. The chemical hardness of 1.985 electron volts indicates moderate resistance to charge transfer, while the corresponding chemical softness of 0.504 suggests reasonable polarizability [1]. The electronegativity value of 3.401 electron volts positions the molecule between typical electron donors and acceptors, facilitating diverse chemical interactions.
Molecular electrostatic potential mapping reveals spatially distributed reactive sites. The negative electrostatic potential regions, concentrated around oxygen atoms of the carboxylic acid functionality, indicate preferential sites for electrophilic attack [1]. Conversely, positive potential regions near hydrogen atoms suggest nucleophilic interaction sites, providing a comprehensive picture of the molecule's reactive landscape.
The dipole moment of 2.673 Debye reflects significant molecular polarity, arising primarily from the carboxylic acid group and the nitrogen heteroatom in the pyrrolidine ring [1]. This polarity enhances solubility in polar solvents and facilitates hydrogen bonding interactions with biological targets.
Polarizability calculations indicate the molecule's response to external electric fields. The total polarizability of 18.545×10⁻²⁴ electrostatic units suggests moderate susceptibility to induced dipole interactions [1]. The first hyperpolarizability of 0.275×10⁻³⁰ electrostatic units, while modest, indicates potential nonlinear optical properties that could be relevant for specialized applications.
Natural Bond Orbital analysis provides detailed insights into electron delocalization patterns. The most significant hyperconjugative interaction occurs from the nitrogen lone pair to the π* orbital of the carbonyl group, with a stabilization energy of 58.82 kilocalories per mole [1]. This interaction fundamentally influences the molecule's chemical reactivity and biological activity.
Table 2: Natural Bond Orbital Analysis - Hyperconjugative Interactions
| Donor Orbital | Acceptor Orbital | E(2) (kcal/mol) | Energy Gap (a.u.) |
|---|---|---|---|
| σ(C1-C2) | σ*(C3-C4) | 21.71 | 0.27 |
| σ(C1-C2) | σ*(C5-C6) | 19.36 | 0.28 |
| σ(C3-C4) | σ*(C1-C2) | 17.43 | 0.30 |
| σ(C3-C4) | σ*(C5-C6) | 20.64 | 0.29 |
| σ(C5-C6) | σ*(C1-C2) | 20.80 | 0.29 |
| σ(C5-C6) | σ*(C3-C4) | 19.64 | 0.27 |
| n(N7) | σ*(C3-C4) | 31.71 | 0.29 |
| n(N7) | σ*(C8-H22) | 6.18 | 0.67 |
| n(N7) | π*(C11-O12) | 58.82 | 0.27 |
| n(O12) | σ*(N7-C11) | 28.41 | 0.68 |
| n(O12) | σ*(C10-C11) | 21.64 | 0.61 |
| n(O14) | σ*(C9-C13) | 19.63 | 0.62 |
| n(O14) | σ*(C13-O15) | 35.96 | 0.59 |
| n(O15) | π*(C13-O14) | 44.47 | 0.35 |
Electronic absorption spectra calculated using Time Dependent Density Functional Theory reveal characteristic transitions. The most intense absorption at 326 nanometers experimentally corresponds to the HOMO→LUMO transition, with an oscillator strength of 0.1689 [1]. This transition accounts for 50.08% of the electronic excitation character and represents π→π* electronic transitions typical of aromatic systems.
Molecular dynamics simulations have emerged as powerful tools for understanding the binding dynamics of 5-Phenylpyrrolidine-2-carboxylic acid with various receptor systems. These computational approaches provide atomistic insights into binding mechanisms, conformational flexibility, and temporal evolution of protein-ligand interactions [2] [3].
Contemporary molecular dynamics protocols for pyrrolidine derivatives typically employ enhanced sampling techniques to overcome kinetic barriers associated with binding and unbinding processes. Steered molecular dynamics simulations have proven particularly valuable for characterizing dissociation pathways and calculating binding free energies [4]. The methodological framework often incorporates explicit solvent models with periodic boundary conditions to accurately represent physiological environments.
Protein-ligand binding simulations reveal that 5-Phenylpyrrolidine-2-carboxylic acid exhibits multiple binding modes depending on the target receptor. The pyrrolidine ring typically occupies hydrophobic pockets, while the carboxylic acid group forms stabilizing electrostatic interactions with positively charged residues [5]. The phenyl substituent contributes additional hydrophobic contacts that enhance binding affinity and specificity.
Conformational dynamics analysis demonstrates that the pyrrolidine ring adopts predominantly envelope conformations during receptor binding. The ring puckering amplitudes remain within 0.3-0.5 Ångströms, indicating moderate flexibility that facilitates induced fit binding mechanisms [6]. The phenyl group rotation exhibits barriers of approximately 3-5 kilocalories per mole, allowing conformational adaptation to diverse binding sites.
Binding kinetics studies using molecular dynamics reveal residence times ranging from microseconds to milliseconds, depending on the specific receptor target. The association rate constants typically fall within 10⁶-10⁸ per molar per second, while dissociation rate constants range from 10⁻¹ to 10² per second [3]. These kinetic parameters correlate well with experimental binding affinity measurements.
Water dynamics at the protein-ligand interface play crucial roles in binding stability. Molecular dynamics simulations identify conserved water molecules that mediate hydrogen bonding networks between 5-Phenylpyrrolidine-2-carboxylic acid and receptor residues [2]. The displacement of less tightly bound water molecules upon ligand binding contributes favorably to the overall binding thermodynamics.
Temperature effects on binding dynamics reveal increased conformational fluctuations at elevated temperatures, with binding affinity generally decreasing with increasing temperature. The entropic penalty associated with ligand binding typically ranges from 10-20 kilocalories per mole at physiological temperatures [7].
Allosteric effects captured by extended molecular dynamics simulations demonstrate that 5-Phenylpyrrolidine-2-carboxylic acid binding can influence distant protein regions through propagated conformational changes. These allosteric networks often involve conserved structural motifs and can modulate protein function beyond the immediate binding site [8].
Quantitative Structure-Activity Relationship modeling represents a cornerstone approach for predicting the biological activity of 5-Phenylpyrrolidine-2-carboxylic acid and related derivatives. Contemporary QSAR methodologies combine traditional statistical approaches with machine learning algorithms to enhance predictive accuracy and mechanistic understanding [9] [10] [11].
Molecular descriptor selection for pyrrolidine derivatives emphasizes the importance of shape flexibility indices, electronic parameters, and topological features. The shape flexibility index emerges as a critical parameter, with values typically ranging from 0.2 to 0.8 for active compounds [12]. This descriptor captures the conformational adaptability essential for receptor binding across diverse targets.
Table 3: UV-Visible Spectroscopic Data and Electronic Transitions
| Transition | Energy (eV) | Calculated λ (nm) | Experimental λ (nm) | Oscillator Strength (f) | Contribution (%) |
|---|---|---|---|---|---|
| HOMO → LUMO | 6.06 | 300 | 326 | 0.1689 | 50.08 |
| HOMO-1 → LUMO | 4.79 | 226 | 262 | 0.1983 | 1.46 |
| HOMO-1 → LUMO+1 | 5.93 | 209 | - | - | 2.71 |
| HOMO → LUMO+3 | 6.70 | 185 | - | - | 42.61 |
Electronic state indices, particularly the Ipso atom E-state index, demonstrate high correlation with biological activity across multiple target classes [12]. These indices encode both topological and electronic information, providing comprehensive molecular characterization. Values typically range from 5.0 to 15.0 for compounds exhibiting significant biological activity.
Electrostatic parameters, including dipole moment and partial atomic charges, contribute substantially to QSAR model performance. The dipole moment range of 1.0-5.0 Debye encompasses most biologically active pyrrolidine derivatives [12]. Higher dipole moments generally correlate with enhanced water solubility but may compromise membrane permeability.
Three-dimensional QSAR approaches, including Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis, provide spatial insights into structure-activity relationships. These methods reveal that steric bulk near the carboxylic acid group generally decreases activity, while hydrophobic substitutions on the phenyl ring can enhance potency [13].
Table 4: QSAR Parameters for Pyrrolidine Derivatives
| Descriptor Type | Importance in Activity | Typical Range | Source |
|---|---|---|---|
| Shape Flexibility Index | High | 0.2-0.8 | DPP-IV QSAR Study |
| Ipso Atom E-state Index | High | 5.0-15.0 | DPP-IV QSAR Study |
| Dipole Moment | Medium | 1.0-5.0 D | DPP-IV QSAR Study |
| LogP | Medium | -2.0 to 3.0 | Computed Property |
| Molecular Weight | Low | 150-300 Da | Computed Property |
| Heavy Atom Count | Medium | 10-25 | Computed Property |
| Rotatable Bonds | Low | 0-8 | Computed Property |
| H-Bond Donors | High | 0-3 | Computed Property |
| H-Bond Acceptors | High | 2-6 | Computed Property |
| Polar Surface Area (Ų) | Medium | 20-80 | Computed Property |
Machine learning approaches, particularly Support Vector Machines and Random Forest algorithms, have shown superior performance compared to traditional linear regression methods for pyrrolidine QSAR modeling [14]. These algorithms can capture nonlinear relationships between molecular descriptors and biological activity, achieving correlation coefficients exceeding 0.9 in well-curated datasets.
Cross-validation protocols, including leave-one-out and leave-multiple-out approaches, ensure model robustness and generalizability. External validation sets typically achieve prediction accuracies within 0.5-1.0 log units of experimental values [13]. The most successful models incorporate molecular descriptor diversity while maintaining statistical significance.
Pharmacophore modeling complements traditional QSAR approaches by identifying essential structural features for biological activity. For pyrrolidine derivatives, pharmacophores typically include hydrogen bond acceptor sites corresponding to the carboxylic acid group, hydrophobic regions encompassing the phenyl substituent, and conformational constraints reflecting the pyrrolidine ring geometry [15].